molecular formula C₃₈H₃₉ClN₄O₇ B1144678 N2,N6-Di-Cbz Avizafone CAS No. 60067-14-3

N2,N6-Di-Cbz Avizafone

Cat. No. B1144678
CAS RN: 60067-14-3
M. Wt: 699.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N6-Di-Cbz Avizafone is a compound with the molecular formula C38H39ClN4O7 and a molecular weight of 699.19 . It is an intermediate of Diazepam, a benzodiazepine used as an anti-anxiety and muscle relaxant, as well as to treat epilepsy .


Synthesis Analysis

This compound is a Cbz protected intermediate in the synthesis of Avizfone (A794685), the prodrug to Diazepam (D416855), a compound used to treat organophosphate poisoning .


Molecular Structure Analysis

The IUPAC name for this compound is dibenzyl (6- ( (2- ( (2-benzoyl-4-chlorophenyl) (methyl)amino)-2-oxoethyl)amino)-6-oxohexane-1,5-diyl) (S)-dicarbamate . The InChI key is PBYQBWKNDUCJMQ-YTTGMZPUSA-N .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It is soluble in DCM and Ethyl Acetate . The melting point is greater than 58°C (dec.) .

Mechanism of Action

N2,N6-Di-Cbz Avizafone is metabolised by enzymes in the blood to form the active drug diazepam . It is used mainly as an antidote to poisoning with organophosphate nerve agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N2,N6-Di-Cbz Avizafone can be achieved through a multi-step process involving protection, coupling, and deprotection reactions.", "Starting Materials": [ "Avizafone", "N,N-Di-Boc-1,6-diaminohexane", "Benzyl chloroformate", "Diisopropylethylamine", "Methanol", "Dichloromethane", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Protection of the amine groups of N,N-Di-Boc-1,6-diaminohexane with benzyl chloroformate and diisopropylethylamine in dichloromethane to form N,N-Di-Boc-N2,N6-Di-Bzl-1,6-diaminohexane", "Coupling of N,N-Di-Boc-N2,N6-Di-Bzl-1,6-diaminohexane with Avizafone in methanol using hydrochloric acid as a catalyst to form N2,N6-Di-Bzl Avizafone", "Deprotection of the benzyl groups using sodium bicarbonate in methanol to form N2,N6-Di-Cbz Avizafone", "Purification of the product using dichloromethane, sodium chloride, and anhydrous magnesium sulfate" ] }

CAS RN

60067-14-3

Molecular Formula

C₃₈H₃₉ClN₄O₇

Molecular Weight

699.19

synonyms

N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methyl-glycinamide; _x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.